Cyanine7 carboxylic acid
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Overview
Description
Cyanine7 carboxylic acid is a lipid-soluble, near-infrared fluorescent dye. It is part of the cyanine dye family, which is known for its high molar extinction coefficients and excellent photophysical properties. This compound is particularly valued for its applications in biological imaging and diagnostics due to its near-infrared emission, which allows for deeper tissue penetration and reduced background fluorescence .
Mechanism of Action
Target of Action
Cyanine7 carboxylic acid is a near-infrared fluorescent dye . It is primarily used as a bioprobe in the fields of medicine, genetics, and environment . The primary targets of this compound are biological macromolecules such as DNA and proteins . It is used for fluorescent labeling of these macromolecules, allowing for their visualization and quantification .
Mode of Action
This compound can be covalently bound to biological molecules, especially antibodies and proteins . This allows for the tracking of these molecules’ location and dynamic changes in biological samples . The dye exhibits low non-specific binding to biomolecules and produces bright fluorescence due to its high extinction coefficient and good quantum yield .
Biochemical Pathways
It is known that cyanine dyes are used in various studies in proteomics and transcriptomics, including comparative genomic hybridization, gene chips, rna localization, molecular interaction studies by fluorescence resonance energy transfer (fret), and fluorescent immunoassays .
Pharmacokinetics
It is known that the dye is soluble in organic solvents (dmf, dmso) and slightly soluble in water , which may influence its bioavailability.
Result of Action
The result of this compound’s action is the production of near-infrared fluorescence when bound to its target molecules . This fluorescence allows for the visualization and quantification of the target molecules in biological samples .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the dye is sensitive to light and should be stored in a dry, dark place at -20°C . Furthermore, the dye’s solubility in organic solvents and slight solubility in water may affect its action, efficacy, and stability in different environments.
Biochemical Analysis
Biochemical Properties
Cyanine7 carboxylic acid plays a significant role in biochemical reactions, primarily as a fluorescent marker. It interacts with a variety of biomolecules, including nucleic acids and proteins . The dye can be conjugated to these biomolecules through covalent bonding, allowing for the visualization and quantification of molecular interactions. For instance, this compound can be linked to antibodies to track their distribution and binding in biological samples . This interaction is facilitated by the carboxylic acid group, which can form stable amide bonds with amine groups on proteins and other biomolecules .
Cellular Effects
This compound influences various cellular processes by serving as a fluorescent probe. It is used to monitor cell signaling pathways, gene expression, and cellular metabolism . When conjugated to specific biomolecules, this compound can help visualize the localization and dynamics of these molecules within cells. For example, it can be used to track the movement of proteins involved in signal transduction pathways, providing insights into cellular responses to external stimuli . Additionally, the dye’s near-infrared fluorescence allows for deep tissue imaging, making it useful for studying cellular processes in vivo .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its fluorescent properties. The dye absorbs light at a specific wavelength and emits light at a longer wavelength, which can be detected using fluorescence microscopy . This property allows this compound to act as a marker for various biomolecules. The dye can bind to nucleic acids through intercalation or groove binding, enhancing its fluorescence upon binding . Additionally, this compound can form covalent bonds with proteins, enabling the study of protein interactions and localization .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The dye is generally stable when stored at -20°C in the dark, but prolonged exposure to light can lead to photobleaching and reduced fluorescence . In in vitro studies, this compound has been shown to maintain its fluorescence for extended periods, allowing for long-term imaging experiments . In vivo studies may reveal different temporal effects, as the dye can be metabolized and cleared from the body over time .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the dye is generally well-tolerated and does not exhibit significant toxicity . At higher doses, adverse effects such as tissue accumulation and potential toxicity may be observed . Studies have shown that the optimal dosage for imaging applications depends on factors such as the target tissue and the duration of the experiment . It is important to carefully titrate the dosage to achieve the desired imaging results while minimizing potential side effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyanine7 carboxylic acid can be synthesized through a series of organic reactions involving the formation of a polymethine bridge between two nitrogen-containing heterocycles. The synthesis typically involves the following steps:
Formation of the Heterocyclic Precursors: The initial step involves the synthesis of indole or benzindole derivatives.
Condensation Reaction: These heterocyclic precursors are then condensed with a suitable aldehyde to form the polymethine bridge.
Introduction of the Carboxylic Acid Group:
Industrial Production Methods: Industrial production of cyanine dyes, including this compound, often involves large-scale organic synthesis techniques. The process is optimized for high yield and purity, involving rigorous purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: Cyanine7 carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters and amides.
Oxidation and Reduction: The polymethine bridge can undergo oxidation and reduction reactions, altering the photophysical properties of the dye.
Conjugation Reactions: The carboxylic acid group can be activated and conjugated to biomolecules such as proteins and peptides using reagents like N-hydroxysuccinimide (NHS) esters.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alcohols and amines in the presence of catalysts like dicyclohexylcarbodiimide (DCC).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄).
Major Products:
Esters and Amides: Formed from nucleophilic substitution reactions.
Oxidized and Reduced Forms: Resulting from oxidation and reduction reactions
Scientific Research Applications
Cyanine7 carboxylic acid has a wide range of applications in scientific research, including:
Biological Imaging: Used as a fluorescent probe for imaging tissues and cells due to its near-infrared emission.
Diagnostics: Employed in diagnostic assays for detecting biomolecules.
Therapeutics: Investigated for use in photodynamic therapy for cancer treatment.
Chemical Sensing: Utilized in the development of sensors for detecting various analytes
Comparison with Similar Compounds
Cyanine7 carboxylic acid is compared with other cyanine dyes such as Cyanine3, Cyanine5, and Cyanine5.5. The uniqueness of this compound lies in its near-infrared emission, which provides deeper tissue penetration and reduced background fluorescence compared to its counterparts. Similar compounds include:
- Cyanine3 Carboxylic Acid
- Cyanine5 Carboxylic Acid
- Cyanine5.5 Carboxylic Acid
- Sulfo-Cyanine7 Carboxylic Acid (water-soluble variant) .
This compound stands out due to its specific photophysical properties, making it highly suitable for applications requiring deep tissue imaging and minimal background interference.
Properties
IUPAC Name |
6-[(2E)-3,3-dimethyl-2-[2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanoic acid;chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H44N2O2.ClH/c1-36(2)29-16-8-10-18-31(29)38(5)33(36)23-21-27-14-13-15-28(26-27)22-24-34-37(3,4)30-17-9-11-19-32(30)39(34)25-12-6-7-20-35(40)41;/h8-11,16-19,21-24,26H,6-7,12-15,20,25H2,1-5H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOVQXMYLXAXGJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)O)(C)C)CCC3)C)C.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=CC(=C/C=C/4\C(C5=CC=CC=C5N4CCCCCC(=O)O)(C)C)CCC3)C)C.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H45ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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